molecular formula C9H16ClNO4 B8650376 chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No. B8650376
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-UHFFFAOYSA-N
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Patent
US08354421B2

Procedure details

To a solution of 2-tert-butoxycarbonylamino-propionic acid (0.507 g, 2.68 mol), sodium bicarbonate (1.13 g, 13.4 mmol) and tetrabutylammonium hydrogen sulfate (0.090 g, 0.268 mmol) in H2O (21 mL) at 0° C. was added dichloromethane (12 mL) and the mixture was stirred vigorously. Chloromethyl chlorosulfate (0.326 mL, 3.22 mmol) in dichloromethane (7 mL) was added and the mixture was warmed to rt overnight. The reaction mixture was diluted with ethyl acetate, washed with brine, dried (MgSO4) and concentrated. The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane) to give a colorless oil (4) (0.6207 g, 97%). 1H NMR (300 MHz, CDCl3): 5.75 (d, J=5.4 Hz, 1H), 5.57 (d, J=5.4 Hz, 1H), 5.04 (br s, 1H), 4.28 (m, 1H), 1.37 (s, 9H), 1.32 (s, 3H).
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].S(Cl)(O[CH2:23][Cl:24])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.ClCCl.C(OCC)(=O)C>[Cl:24][CH2:23][O:11][C:10](=[O:12])[CH:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.507 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C
Name
Quantity
1.13 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.09 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
21 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.326 mL
Type
reactant
Smiles
S(=O)(=O)(OCCl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClCOC(C(C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6207 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08354421B2

Procedure details

To a solution of 2-tert-butoxycarbonylamino-propionic acid (0.507 g, 2.68 mol), sodium bicarbonate (1.13 g, 13.4 mmol) and tetrabutylammonium hydrogen sulfate (0.090 g, 0.268 mmol) in H2O (21 mL) at 0° C. was added dichloromethane (12 mL) and the mixture was stirred vigorously. Chloromethyl chlorosulfate (0.326 mL, 3.22 mmol) in dichloromethane (7 mL) was added and the mixture was warmed to rt overnight. The reaction mixture was diluted with ethyl acetate, washed with brine, dried (MgSO4) and concentrated. The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane) to give a colorless oil (4) (0.6207 g, 97%). 1H NMR (300 MHz, CDCl3): 5.75 (d, J=5.4 Hz, 1H), 5.57 (d, J=5.4 Hz, 1H), 5.04 (br s, 1H), 4.28 (m, 1H), 1.37 (s, 9H), 1.32 (s, 3H).
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].S(Cl)(O[CH2:23][Cl:24])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.ClCCl.C(OCC)(=O)C>[Cl:24][CH2:23][O:11][C:10](=[O:12])[CH:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.507 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C
Name
Quantity
1.13 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.09 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
21 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.326 mL
Type
reactant
Smiles
S(=O)(=O)(OCCl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClCOC(C(C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6207 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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